molecular formula C20H21N3O B2895196 1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole CAS No. 2418714-91-5

1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole

Cat. No. B2895196
CAS RN: 2418714-91-5
M. Wt: 319.408
InChI Key: CRARYXSXMAAAMO-UHFFFAOYSA-N
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Description

1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDP or PDP-1 and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PDP is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis and the activation of apoptotic pathways. PDP has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while reducing the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
PDP has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its potential anti-cancer properties, PDP has also been shown to have anti-inflammatory effects. PDP has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PDP in lab experiments is its relatively low toxicity. PDP has been shown to have a low cytotoxicity, making it a safe compound to use in cell culture experiments. However, one of the limitations of using PDP is its low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several potential future directions for the study of PDP. One of the most promising areas of research is in the development of new cancer treatments. PDP has been shown to have potent anti-cancer properties, and further research could lead to the development of new drugs that target cancer cells specifically. Another potential area of research is in the development of new anti-inflammatory drugs. PDP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that target inflammatory pathways. Finally, there is also potential for PDP to be used in the development of new antibiotics. PDP has been shown to have antimicrobial properties, and further research could lead to the development of new drugs that target bacterial infections specifically.
Conclusion
In conclusion, PDP is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP has been found to exhibit a range of interesting biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While there are some limitations to using PDP in lab experiments, its low toxicity and potential for future research make it a promising compound for further study.

Synthesis Methods

The synthesis of PDP involves the reaction of 2-[(2-phenylphenoxy)methyl]aziridine with 1-methyl-4-bromopyrazole in the presence of a base. This reaction results in the formation of PDP as a white solid. The purity of PDP can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

PDP has been found to exhibit a range of interesting properties that make it useful for scientific research. One of the most promising applications of PDP is in the field of cancer research. PDP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-12-16(11-21-22)13-23-14-18(23)15-24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-12,18H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRARYXSXMAAAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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